2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
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Description
2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16F2N6O3S and its molecular weight is 470.45. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Insights
A study by Mary et al. (2020) provides a quantum chemical insight into the molecular structure of a similar molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. This research involved characterizing the molecule using spectroscopic methods and analyzing its molecular structure through density functional theory. The study also investigated its potential as an antiviral molecule against SARS-CoV-2 protein, indicating its relevance in pharmacological research (Mary et al., 2020).
Antimicrobial Activity
In 2022, Majithiya and Bheshdadia conducted a study on the antimicrobial activity of synthesized pyrimidine-triazole derivatives, which is closely related to the chemical structure . The study focused on the synthesis of these compounds and evaluating their antimicrobial properties against selected bacterial and fungal strains. This suggests the potential use of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Structural Analysis
Research by Subasri et al. (2016) on a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, provided valuable insights into the crystal structure of such compounds. Their study offered a deeper understanding of the molecular conformation and intermolecular interactions, essential for drug design and development (Subasri et al., 2016).
Properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N6O3S/c22-12-1-5-14(6-2-12)24-19(31)11-33-21-28-27-17(9-15-10-18(30)26-20(32)25-15)29(21)16-7-3-13(23)4-8-16/h1-8,10H,9,11H2,(H,24,31)(H2,25,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOQWAYFHBAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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